1-(4-Chlorophenyl)piperazin-2-one

Description

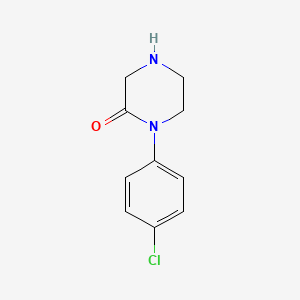

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMTVFGNDZYDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572411 | |

| Record name | 1-(4-Chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55083-85-7 | |

| Record name | 1-(4-Chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Chlorophenyl)piperazin-2-one chemical structure and properties

Disclaimer: Publicly available scientific literature and chemical databases contain exceptionally limited specific information regarding 1-(4-Chlorophenyl)piperazin-2-one. This guide, therefore, provides a comprehensive overview based on the chemical principles of closely related compounds and general synthetic methodologies for the 1-aryl-piperazin-2-one scaffold. The experimental protocols and some properties are presented as plausible examples and should be treated as such in any research and development context.

Introduction

This compound is a heterocyclic organic compound belonging to the N-arylpiperazinone class. Its structure is characterized by a piperazin-2-one ring system where the nitrogen atom at position 1 is substituted with a 4-chlorophenyl group. The piperazine scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[1] The introduction of a carbonyl group at the 2-position of the piperazine ring to form a lactam, along with the presence of a halogenated aryl substituent, suggests that this compound could be a valuable intermediate or a biologically active molecule in its own right, particularly in the field of drug discovery targeting the central nervous system.

Chemical Structure and Properties

The chemical structure of this compound is defined by a 4-chlorophenyl group attached to the nitrogen at the 1-position of a piperazin-2-one ring.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O | Calculated |

| Molecular Weight | 210.66 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | Predicted |

| pKa | Not available | - |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the reviewed literature. For a definitive structural confirmation, synthesis followed by standard spectroscopic analysis would be required.

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available, a plausible synthetic route can be proposed based on general methods for the synthesis of N-arylpiperazin-2-ones. A common approach involves the cyclization of an N-(2-aminoethyl)-N-arylglycine derivative or the reaction of an N-aryl-1,2-diaminoethane with a suitable two-carbon electrophile.

Proposed General Synthetic Pathway

A potential synthetic route could involve the reaction of N-(4-chlorophenyl)ethylenediamine with a chloroacetylating agent, followed by intramolecular cyclization.

Caption: Proposed general synthetic pathway for this compound.

General Experimental Protocol for Synthesis of 1-Aryl-piperazin-2-ones

The following is a generalized experimental protocol that could be adapted for the synthesis of this compound. This is a hypothetical procedure and requires optimization and validation.

-

Step 1: Acylation of N-(4-chlorophenyl)ethylenediamine.

-

Dissolve N-(4-chlorophenyl)ethylenediamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

-

-

Step 2: Intramolecular Cyclization.

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate or sodium hydride (2-3 equivalents).

-

Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

-

Potential Biological Activity and Signaling Pathways

There is no specific information on the biological activity or the signaling pathways modulated by this compound. However, the broader class of N-arylpiperazines is well-known for its interaction with various receptors in the central nervous system. Many arylpiperazine derivatives are ligands for serotonergic (5-HT) and dopaminergic (D2) receptors.[2] The specific biological profile of this compound would need to be determined through experimental screening and pharmacological assays.

Caption: A hypothetical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a compound of interest due to its structural similarity to other biologically active N-arylpiperazines. However, a significant lack of published data necessitates its synthesis and thorough characterization to determine its physicochemical properties, spectroscopic data, and pharmacological profile. The general synthetic methods and hypothetical screening workflows presented in this guide provide a foundational framework for researchers and drug development professionals to initiate studies on this and related N-arylpiperazin-2-one derivatives. Further research is essential to unlock the potential of this class of compounds in medicinal chemistry.

References

Navigating the Synthesis and Identification of 1-(4-Chlorophenyl)piperazin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and characterization of a piperazin-2-one derivative closely related to the target compound 1-(4-Chlorophenyl)piperazin-2-one. Due to the limited availability of public data on the exact titular compound, this paper will focus on the structurally similar and documented compound, 1-[(4-chlorophenyl)methyl]piperazin-2-one , offering valuable insights for researchers in medicinal chemistry and drug development.

Core Compound Identifiers

Precise identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers for 1-[(4-chlorophenyl)methyl]piperazin-2-one.

| Identifier | Value |

| Chemical Name | 1-[(4-chlorophenyl)methyl]piperazin-2-one |

| CAS Number | 701208-33-5 |

| Molecular Formula | C₁₁H₁₃ClN₂O |

| Molecular Weight | 224.69 g/mol |

| Predicted Boiling Point | 409.2±45.0 °C |

| Predicted Density | 1.246±0.06 g/cm³ |

| Predicted pKa | 7.63±0.20 |

Experimental Protocols: A Generalized Synthetic Approach

A potential synthetic pathway is outlined below. This protocol is based on analogous reactions and should be adapted and optimized by qualified laboratory personnel.

Step 1: Synthesis of N-(4-chlorobenzyl)ethylenediamine

-

To a solution of ethylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add 4-chlorobenzaldehyde (1.0 equivalent).

-

The reaction mixture is stirred at room temperature for a designated period to facilitate the formation of the Schiff base intermediate.

-

The intermediate is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄), added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or LC-MS), the reaction is quenched, and the product is extracted using a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield N-(4-chlorobenzyl)ethylenediamine.

Step 2: Cyclization to form 1-[(4-chlorophenyl)methyl]piperazin-2-one

-

The N-(4-chlorobenzyl)ethylenediamine (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

A solution of an α-haloacetyl halide, for instance, chloroacetyl chloride (1.1 equivalents), in the same solvent is added dropwise to the reaction mixture at a low temperature (e.g., 0 °C) in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The mixture is then washed with water and brine, and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography, to afford the desired 1-[(4-chlorophenyl)methyl]piperazin-2-one.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the proposed synthetic pathway.

Caption: A proposed two-step synthesis of 1-[(4-chlorophenyl)methyl]piperazin-2-one.

Concluding Remarks for the Scientific Community

The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically significant drugs. The introduction of a ketone functionality to create the piperazin-2-one core offers a valuable modification for exploring new chemical space and developing novel therapeutic agents. While direct experimental data for this compound remains elusive, the information provided for the closely related 1-[(4-chlorophenyl)methyl]piperazin-2-one serves as a critical starting point for researchers. The generalized synthetic protocol and logical workflow presented herein offer a solid foundation for the laboratory synthesis of this and other similar piperazin-2-one derivatives. Further research into the synthesis, characterization, and biological evaluation of these compounds is warranted to unlock their full therapeutic potential.

Spectroscopic Profile of 1-(4-Chlorophenyl)piperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-chlorophenyl)piperazine, a closely related analogue of 1-(4-Chlorophenyl)piperazin-2-one. Due to the limited availability of public domain data for this compound, this document leverages the comprehensive data available for the parent amine to illustrate the expected spectroscopic characteristics. The introduction of a carbonyl group at the 2-position of the piperazine ring in this compound would lead to predictable shifts in the spectral data presented herein, most notably in the infrared and nuclear magnetic resonance spectra.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-(4-chlorophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (500.13 MHz, DMSO-d₆) [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.29 | d | 2H | Ar-H |

| 6.83 | d | 2H | Ar-H |

| 3.16 | t | 4H | -CH₂- (piperazine ring) |

| 2.92 | t | 4H | -CH₂- (piperazine ring) |

| 1.88 | s | 1H | N-H |

¹³C NMR (125.76 MHz, DMSO-d₆) [1]

| Chemical Shift (ppm) | Assignment |

| 149.9 | Ar-C (C-N) |

| 128.8 | Ar-C |

| 120.9 | Ar-C (C-Cl) |

| 115.9 | Ar-C |

| 48.9 | -CH₂- (piperazine ring) |

| 45.3 | -CH₂- (piperazine ring) |

Infrared (IR) Spectroscopy Data

FT-IR (KBr pellet) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3184 | N-H stretch |

| 3099 | Aromatic C-H stretch |

| ~2800-3000 | Aliphatic C-H stretch |

| ~1600 | Aromatic C=C stretch |

| ~1500 | Aromatic C=C stretch |

| ~1230 | C-N stretch |

| ~820 | para-substituted benzene C-H bend |

| ~1090 | C-Cl stretch |

Mass Spectrometry (MS) Data

GC-MS

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular ion) |

| 154 | [M - C₃H₆N]⁺ |

| 138 | [M - C₂H₄N₂]⁺ |

| 111 | [Cl-C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a JEOL ECZ 500R spectrometer.[1] The operating frequencies were 500.13 MHz for the ¹H nucleus and 125.76 MHz for the ¹³C nucleus.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a Bruker Optics IFS66v/s FT-IR spectrometer.[1] The sample was prepared as a KBr pellet.[1] The spectrum was recorded in the region between 4000 and 400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry data was obtained using a gas chromatography-mass spectrometry (GC-MS) instrument. The specific instrumentation and conditions were not detailed in the referenced source. In a typical GC-MS experiment, the sample is introduced into the gas chromatograph to separate it from any impurities before it enters the mass spectrometer. In the mass spectrometer, the molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 1-(4-Chlorophenyl)piperazin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-chlorophenyl)piperazin-2-one, a key intermediate in the development of various pharmaceutical agents. This document details the primary synthetic pathways, starting from commercially available materials, and provides structured experimental protocols.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common feature in a variety of biologically active molecules. The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the piperazin-2-one ring from acyclic precursors. This guide will focus on a logical and efficient multi-step synthesis commencing from 4-chloroaniline.

Synthetic Pathways

The most direct and well-documented synthetic approach to this compound involves a three-step sequence starting from 4-chloroaniline. This pathway is outlined below and visualized in the accompanying workflow diagram.

Overall Synthetic Scheme:

In-Depth Technical Guide: Mechanism of Action of 1-(4-Chlorophenyl)piperazin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for 1-(4-Chlorophenyl)piperazin-2-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential applications in oncology and neuropsychiatry. This document summarizes key findings on their molecular targets, associated signaling pathways, and relevant experimental methodologies.

Core Structure and Therapeutic Potential

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The piperazine ring is a common motif in drugs targeting the central nervous system (CNS), while the chlorophenyl group can significantly influence binding affinity and selectivity to various receptors. Derivatives of this core structure have been investigated for their potential as anticancer, antipsychotic, and antidepressant agents.

Anticancer Activity: Inhibition of Protein Prenylation

A significant mechanism of action for a subset of these derivatives, particularly those with a 3-chlorophenyl substitution, is the inhibition of farnesyltransferase (FTase) and geranylgeranyltransferase type-I (GGPTase-I).

Molecular Target: Farnesyltransferase and Geranylgeranyltransferase-I

FTase and GGPTase-I are crucial enzymes in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases. These enzymes catalyze the attachment of farnesyl or geranylgeranyl isoprenoid groups to a cysteine residue near the C-terminus of their substrate proteins.[1] This prenylation is essential for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2]

A notable derivative in this class, L-778,123 , which features a 1-(3-chlorophenyl)piperazin-2-one moiety, has been identified as a dual inhibitor of both FTase and GGPTase-I.[3][4] By inhibiting these enzymes, L-778,123 can block the prenylation of critical signaling proteins like Ras and Rho.[5] Since mutated Ras proteins are implicated in a significant number of human cancers, inhibition of their function has been a major goal in anticancer drug development.[6]

Signaling Pathway: Disruption of Ras and Rho Signaling

The inhibition of FTase and GGPTase-I by this compound derivatives disrupts the normal signaling cascades of Ras and Rho GTPases. Unprenylated Ras and Rho proteins are unable to anchor to the cell membrane, which is a prerequisite for their activation and downstream signaling.[2] This leads to the inhibition of proliferative and survival pathways, such as the PI3K/AKT and Raf/MEK/ERK pathways, ultimately inducing apoptosis in cancer cells.[2]

Quantitative Data: Cytotoxicity of 1-(3-Chlorophenyl)piperazin-2-one Derivatives

The cytotoxic effects of several 1-(3-chlorophenyl)piperazin-2-one derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | Derivative | Cell Line | IC50 (µM) |

| 8g | 1-Amidinourea derivative | A549 (Lung Cancer) | 3 |

| 8g | 1-Amidinourea derivative | HT-29 (Colon Cancer) | 7 |

| - | Semicarbazide derivative | A549 (Lung Cancer) | > 500 |

| - | Semicarbazide derivative | HT-29 (Colon Cancer) | > 500 |

| - | Thiobiuret derivative | A549 (Lung Cancer) | 25 |

| - | Thiobiuret derivative | HT-29 (Colon Cancer) | 50 |

| Doxorubicin | (Reference Drug) | A549 (Lung Cancer) | 5 |

| Doxorubicin | (Reference Drug) | HT-29 (Colon Cancer) | 2.5 |

| Data sourced from Ghasemi et al., Australian Journal of Chemistry, 2013.[7] |

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxicity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8][9]

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.[8]

-

Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[8]

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value is determined.

Neuropsychiatric Activity: Modulation of Dopamine and Serotonin Receptors

The 1-(4-chlorophenyl)piperazine moiety is a well-established pharmacophore for ligands of dopamine and serotonin receptors. Consequently, derivatives of this compound are being investigated for their potential to treat neuropsychiatric disorders.

Molecular Targets: Dopamine D4 and Serotonin 5-HT1A Receptors

Numerous studies have demonstrated that arylpiperazine derivatives exhibit high affinity for dopamine D2-like receptors (D2, D3, and D4) and various serotonin receptor subtypes.[10][11] The 1-(4-chlorophenyl)piperazine scaffold, in particular, has been associated with high affinity for the dopamine D4 receptor and the serotonin 5-HT1A receptor .[12][13]

Signaling Pathways

Dopamine D4 Receptor Signaling: The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). It is primarily coupled to the Gαi/o inhibitory G protein.[10] Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effector proteins.[10]

Serotonin 5-HT1A Receptor Signaling: The 5-HT1A receptor is also predominantly coupled to Gαi/o proteins.[3] Similar to the D4 receptor, its activation inhibits adenylyl cyclase and reduces cAMP levels.[15] Additionally, the Gβγ subunits released upon G protein activation can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[3][15] These actions result in hyperpolarization of the neuronal membrane and a decrease in neuronal firing.

Quantitative Data: Receptor Binding Affinities

While specific binding data for this compound derivatives are not extensively available in the public domain, the table below presents the binding affinities (Ki in nM) of structurally related 1-arylpiperazine derivatives to provide a comparative context.

| Compound | R-group on Piperazine | D4 Ki (nM) | 5-HT1A Ki (nM) |

| 1 | -CH2CH2-NHCO-3-methoxyphenyl | 0.04 | >1000 |

| 28 | -CH2CH2CH2-NHCO-3-methoxyphenyl | 1.9 | 100 |

| Clozapine | (Reference Drug) | <20 | - |

| Risperidone | (Reference Drug) | <20 | - |

| Data for compounds 1 and 28 are from Perrone et al., Journal of Medicinal Chemistry, 2000, and for Clozapine and Risperidone from Roth et al., Psychopharmacology, 1995.[16] |

Experimental Protocol: Radioligand Binding Assay

The affinity of this compound derivatives for dopamine and serotonin receptors is determined using radioligand binding assays.

Principle: This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibitory constant (Ki) can be calculated.[17]

Procedure:

-

Membrane Preparation: Membranes from cells expressing the recombinant human dopamine D4 or serotonin 5-HT1A receptor are prepared.[17]

-

Assay Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D4 receptors) and varying concentrations of the unlabeled test compound.[17]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the free radioligand to pass through.[17]

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value is determined from a competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The anticancer properties of certain derivatives are attributed to the inhibition of farnesyltransferase and geranylgeranyltransferase-I, leading to the disruption of critical oncogenic signaling pathways. In the context of neuropsychiatry, these compounds show promise as modulators of dopamine D4 and serotonin 5-HT1A receptors, which are key targets for the treatment of various CNS disorders. Further research, including detailed structure-activity relationship studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of this chemical class. This guide provides a foundational understanding of their mechanisms of action to aid in these future drug discovery and development efforts.

References

- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 2. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 17. benchchem.com [benchchem.com]

Potential Pharmacological Activity of 1-(4-Chlorophenyl)piperazin-2-one: A Technical Guide

Disclaimer: Publicly available scientific literature and pharmacological databases contain limited to no specific data on the biological activity of 1-(4-Chlorophenyl)piperazin-2-one. This guide, therefore, focuses on the well-researched pharmacological landscape of the structurally related core molecule, 1-(4-Chlorophenyl)piperazine, and its derivatives. The potential activities of this compound can be inferred from the extensive research on these analogous compounds.

Introduction to the 1-(4-Chlorophenyl)piperazine Scaffold

The piperazine ring is a versatile heterocyclic scaffold prevalent in many biologically active molecules.[1] Its unique structure allows for modifications that can target specific receptors and pathways, making it a cornerstone in medicinal chemistry.[1] The 1-(4-chlorophenyl)piperazine moiety, in particular, is a key building block for a multitude of centrally acting drugs.[1] This guide will explore the known pharmacological activities, potential mechanisms of action, and synthetic pathways associated with this important chemical core.

Overview of Potential Pharmacological Activities

Derivatives of the 1-(4-chlorophenyl)piperazine scaffold have demonstrated a wide array of pharmacological activities. The primary area of interest has been in the development of agents targeting the Central Nervous System (CNS). However, research has also uncovered potential applications in oncology and infectious diseases.

| Pharmacological Activity | Therapeutic Area | References |

| Antidepressant & Anxiolytic | CNS Disorders | [1] |

| Antipsychotic | CNS Disorders | [2] |

| Anticancer | Oncology | [2] |

| Antimicrobial | Infectious Diseases | [2] |

| Antihistaminic | Allergic Disorders | [3] |

| Dopamine & Serotonin Receptor Modulation | Various Neurological and Psychiatric Disorders | [1][4] |

Central Nervous System (CNS) Activity

The most extensively studied activities of 1-(4-chlorophenyl)piperazine derivatives are their effects on the CNS. These compounds are known to interact with various neurotransmitter systems, most notably the serotonergic and dopaminergic pathways.[1]

Mechanism of Action: Serotonin and Dopamine Receptor Modulation

Many derivatives of 1-(4-chlorophenyl)piperazine act as ligands for serotonin (5-HT) and dopamine (D) receptors.[1][4] Depending on the specific modifications to the core structure, these compounds can act as agonists, antagonists, or reuptake inhibitors, leading to a range of therapeutic effects, including antidepressant, anxiolytic, and antipsychotic actions.[1][5]

For instance, para-chlorophenylpiperazine (pCPP) has been shown to have serotonergic effects, likely acting as a non-selective serotonin receptor agonist and/or releasing agent.[6] Other derivatives have been synthesized and evaluated for their affinity and selectivity for specific dopamine receptor subtypes, such as D2, D3, and D4.[4]

Synthesis and Experimental Protocols

The synthesis of derivatives based on the 1-(4-chlorophenyl)piperazine scaffold typically involves multi-step organic reactions.[1] Below is a detailed experimental protocol for the synthesis of a novel heterocyclic derivative combining 1,2,4-triazole and piperazine fragments.[7]

Synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one

This synthesis involves a nucleophilic substitution reaction between a 1,2,4-triazole-3-thione derivative and a chloroacetyl derivative of 4-chlorophenylpiperazine.[7]

Step 1: Synthesis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 1)

-

Formic acid hydrazide is reacted with phenyl isothiocyanate to yield 1-formyl-4-phenyl-3-thiosemicarbazide.

-

The resulting thiosemicarbazide derivative is then heated under reflux with a 2% sodium hydroxide solution.

-

The reaction yields 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[7]

Step 2: Synthesis of 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (Compound 2)

-

1-(4-chlorophenyl)piperazine is acylated with chloroacetyl chloride in dioxane.[7]

Step 3: Synthesis of the final compound

-

The target compound is synthesized via nucleophilic substitution of 1,2,4-triazole-3-thione (Compound 1) with the piperazine derivative (Compound 2) under alkaline conditions.

-

This affords the S-alkylated product, 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one, in a satisfactory yield.[7]

Generalized Drug Discovery and Development Workflow

While specific experimental workflows for this compound are not available, the following diagram illustrates a typical drug discovery and development pipeline that would be applicable for evaluating its potential pharmacological activity.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]

- 4. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4-Chlorophenyl)piperazine Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Comprehensive structure-activity relationship (SAR) studies specifically focused on 1-(4-Chlorophenyl)piperazin-2-one analogs are not extensively available in the public domain. This guide synthesizes SAR data from closely related 1-(4-chlorophenyl)piperazine derivatives to provide insights into the potential SAR of the piperazin-2-one scaffold. The information presented is intended to guide research efforts and is based on inferences from broader classes of analogous compounds.

Introduction

The 1-(4-chlorophenyl)piperazine moiety is a significant pharmacophore present in a variety of biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial, anticancer, and central nervous system activities.[1][2][3][4] The piperazine ring itself is a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets.[1][5] This guide focuses on the structure-activity relationships of analogs based on this core, with a particular emphasis on inferring the potential role of a piperazin-2-one scaffold.

Core Structure and General SAR Insights

The core structure consists of a piperazine ring substituted at the N1 position with a 4-chlorophenyl group. The SAR of this class of compounds is largely determined by the nature of the substituent at the N4 position of the piperazine ring.

SAR Data for 1-(4-Chlorophenyl)piperazine Analogs

The following table summarizes the structure-activity relationships for various N4-substituted 1-(4-chlorophenyl)piperazine analogs from different studies. While these are not piperazin-2-one analogs, they provide valuable insights into how modifications at the N4 position affect activity.

| Compound ID | N4-Substituent | Biological Activity | Key Findings | Reference |

| Series 1 | Substituted Benzoyl Groups | Anticancer (Cytotoxicity) | Bulky and lipophilic benzoyl groups at N4 can enhance cytotoxic activity against various cancer cell lines. | [6] |

| Series 2 | Purine Derivatives | Anticancer (Cytotoxicity) | Substitution with 9-cyclopentyl-9H-purine at N4 leads to potent anticancer agents that can induce apoptosis. | [3] |

| Series 3 | Pyridin-2(1H)-one Derivatives | Serotonin Reuptake Inhibition (SSRI) | N4-phenyl-pyridin-2(1H)-one substituents result in potent 5-HT reuptake inhibitors with antidepressant activity. | [4] |

| Series 4 | Carbamoyloxy-propyl Groups | Antimycobacterial | N4 substitution with certain carbamoyloxy-propyl derivatives can lead to potent antimycobacterial agents. | [7] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of SAR studies. Below are generalized protocols based on the cited literature for the synthesis and biological evaluation of 1-(4-chlorophenyl)piperazine analogs.

General Synthetic Procedure for N4-Substituted Analogs

The synthesis of N4-substituted 1-(4-chlorophenyl)piperazine analogs typically involves a nucleophilic substitution or acylation reaction.

Example Protocol for N-Acylation: A solution of 1-(4-chlorophenyl)piperazine and a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., dioxane) is prepared. To this solution, the desired acyl chloride is added dropwise at room temperature. The reaction mixture is then stirred for a specified period, often with heating (reflux). After completion, the mixture is worked up, which may involve filtration to remove salts, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.[1][6]

In Vitro Cytotoxicity Assay (Anticancer Activity)

The cytotoxic effects of the synthesized compounds are often evaluated against a panel of human cancer cell lines.

Sulforhodamine B (SRB) Assay Protocol: Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours. After incubation, the cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability. The concentration that inhibits cell growth by 50% (IC50) is then calculated.[6]

Inferred SAR for this compound Analogs

Based on the data from related analogs, the following SAR can be inferred for the this compound scaffold:

-

N4-Substitution is Key: Similar to other 1-(4-chlorophenyl)piperazine derivatives, the nature of the substituent at the N4 position of the piperazin-2-one ring will likely be the primary determinant of biological activity.

-

Lipophilicity and Bulk: The introduction of bulky and lipophilic groups at the N4 position may favor certain activities, such as anticancer cytotoxicity.[6]

-

Hydrogen Bonding: The carbonyl group of the piperazin-2-one ring introduces a hydrogen bond acceptor, which could influence target binding and pharmacokinetic properties compared to non-oxo piperazine analogs.

-

Conformational Rigidity: The piperazin-2-one ring is more conformationally constrained than a simple piperazine ring. This rigidity can be advantageous for locking the molecule into a bioactive conformation, potentially increasing potency and selectivity for a specific target.

Conclusion

While direct and extensive SAR studies on this compound analogs are limited, the wealth of information on related 1-(4-chlorophenyl)piperazine derivatives provides a strong foundation for guiding the design and synthesis of novel therapeutic agents based on this scaffold. The N4-position remains the most critical point for modification to modulate biological activity. Future research should focus on systematically exploring substitutions at this position of the piperazin-2-one core to establish a definitive SAR and unlock the full therapeutic potential of this class of compounds.

References

- 1. ijpras.com [ijpras.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents [mdpi.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)piperazin-2-one: Discovery and History

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of the chemical compound 1-(4-Chlorophenyl)piperazin-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic pathways, experimental protocols, and analytical data associated with this compound, and explores its context within the broader class of N-aryl piperazinones.

Introduction

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The introduction of a carbonyl group at the 2-position and a 4-chlorophenyl group at the 1-position creates a unique chemical entity with potential applications in medicinal chemistry. N-aryl piperazinones, as a class of compounds, have been extensively investigated for their biological activities, particularly in the central nervous system (CNS). This guide will delve into the specific attributes of the 1-(4-chlorophenyl) substituted variant.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting it may have emerged as part of broader research into N-aryl piperazinone derivatives rather than as a standalone discovery of significant initial interest. The development of related compounds, such as 1-arylpiperazines, gained momentum in the mid-20th century with the discovery of their diverse pharmacological activities.

The historical context for the synthesis of such compounds lies in the exploration of piperazine derivatives as potential therapeutic agents. The core piperazine scaffold is a common feature in many approved drugs, and modifications to this structure have been a fruitful area of research for developing new pharmaceuticals. The synthesis of N-aryl piperazines, the precursors to N-aryl piperazinones, was a significant area of focus, with various methods being developed to facilitate their production.

While a specific "discovery" paper for this compound is not apparent, its synthesis follows established chemical principles for the formation of piperazinones. The general synthetic strategies for N-aryl-2-piperazinones provide the foundational knowledge for its creation.

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for the formation of the piperazinone ring and the introduction of the N-aryl substituent. A common and logical synthetic pathway involves a two-step process: the synthesis of the precursor 1-(4-chlorophenyl)piperazine, followed by the formation of the lactam ring.

Synthesis of the Precursor: 1-(4-Chlorophenyl)piperazine

A prevalent method for the synthesis of N-aryl piperazines is the reaction of an appropriately substituted aniline with a bis(2-haloethyl)amine.

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with 4-chloroaniline and bis(2-chloroethyl)amine hydrochloride.

-

Solvent and Base: A high-boiling point solvent such as diglyme or N-methyl-2-pyrrolidone (NMP) is typically used. A base, such as potassium carbonate or sodium carbonate, is added to neutralize the hydrogen chloride formed during the reaction.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 150-180 °C) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 1-(4-chlorophenyl)piperazine.

Formation of the Piperazin-2-one Ring

The introduction of the carbonyl group to form the piperazin-2-one ring can be achieved through the reaction of 1-(4-chlorophenyl)piperazine with a suitable two-carbon electrophile that can undergo cyclization. A common approach is the reaction with an α-haloacetyl halide, followed by intramolecular cyclization.

Experimental Protocol:

-

Acylation: 1-(4-Chlorophenyl)piperazine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, dioxane) and cooled in an ice bath. Chloroacetyl chloride is added dropwise in the presence of a base (e.g., triethylamine, pyridine) to scavenge the HCl produced.

-

Cyclization: The resulting N-(2-chloroacetyl)-1-(4-chlorophenyl)piperazine intermediate is then subjected to conditions that promote intramolecular cyclization. This can often be achieved by heating the reaction mixture or by the addition of a stronger, non-nucleophilic base to facilitate the intramolecular nucleophilic substitution, leading to the formation of the piperazin-2-one ring.

-

Purification: The final product, this compound, is isolated and purified using standard techniques such as column chromatography or recrystallization.

A logical workflow for the synthesis is depicted in the following diagram:

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)piperazin-2-one

Disclaimer: Publicly available experimental data on the solubility and stability of 1-(4-Chlorophenyl)piperazin-2-one is limited. This guide provides a comprehensive overview of the standard methodologies and experimental protocols used to determine these critical physicochemical properties for pharmaceutical compounds. Data for the structurally related compound, 1-(4-Chlorophenyl)piperazine, is used for illustrative purposes where noted. This document is intended for researchers, scientists, and drug development professionals.

Part 1: Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability. Poor solubility can lead to low absorption, high inter-subject variability, and challenges in formulation development. Therefore, a thorough understanding of a compound's solubility profile is essential in early-stage drug discovery and development.

Experimental Protocols for Solubility Determination

Two primary types of solubility are assessed during drug development: equilibrium and kinetic solubility.

1.1.1 Equilibrium Solubility (Shake-Flask Method)

Often considered the "gold standard," this method measures the saturation concentration of a compound in a specific medium after equilibrium has been reached.[1][2] It is crucial for biopharmaceutical classification (BCS) and pre-formulation activities.[3]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3]

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 37 °C to simulate physiological conditions) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[4] The presence of undissolved solid should be visually confirmed at the end of the experiment.[5]

-

Sample Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Replication: The experiment should be performed in at least triplicate for each pH condition.[3]

1.1.2 Kinetic Solubility

This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[1][6] It is commonly used in early discovery to quickly screen large numbers of compounds.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a microtiter plate.[7]

-

Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37 °C).[6][7]

-

Precipitation Detection: Measure the resulting turbidity caused by compound precipitation. This can be done using nephelometry (light scattering) or by filtering the samples and measuring the concentration of the remaining dissolved compound in the filtrate via UV spectrophotometry.[1][7]

Data Presentation: Solubility

The following table presents illustrative solubility data for the related compound 1-(4-Chlorophenyl)piperazine . This data should not be considered representative of this compound but serves as an example of how solubility data is presented.

| Solvent System | Concentration (mg/mL) | Method |

| Dimethylformamide (DMF) | 30 | Not Specified |

| Dimethyl sulfoxide (DMSO) | 30 | Not Specified |

| Ethanol | 30 | Not Specified |

| Methanol | 1 | Not Specified |

| DMF:PBS (pH 7.2) (1:2) | 0.33 | Not Specified |

Data sourced for the related compound 1-(4-Chlorophenyl)piperazine.

Visualization: Equilibrium Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment

Chemical stability is a critical quality attribute of any API. Stability studies are performed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation (or stress testing) is a key component of these studies, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10]

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies involve exposing the API to conditions more severe than accelerated stability testing to generate degradation products.[11] A degradation of 5-20% is generally considered optimal for method validation purposes.[10]

2.1.1 Hydrolytic Stability (Acid/Base Stress)

-

Sample Preparation: Dissolve this compound in solutions of 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis). If the compound has poor aqueous solubility, a co-solvent may be used, but its own stability must be considered.[10]

-

Incubation: Store the solutions at room temperature or elevated temperatures (e.g., 60 °C) for a defined period (e.g., up to 7 days).[10]

-

Neutralization: At each time point, withdraw an aliquot and neutralize it to halt the degradation reaction.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

2.1.2 Oxidative Stability

-

Sample Preparation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubation: Store the solution at room temperature for a specified duration, protected from light.

-

Analysis: Analyze the samples by HPLC at various time points to monitor the formation of oxidative degradants.

2.1.3 Thermal Stability (Solid State)

-

Sample Preparation: Place a known quantity of the solid API in a controlled environment chamber.

-

Incubation: Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a set period.[12]

-

Analysis: At each time point, dissolve the sample in a suitable solvent and analyze by HPLC to quantify the remaining parent compound.

2.1.4 Photostability

-

Sample Preparation: Expose the solid API and a solution of the API to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines. A control sample should be protected from light with aluminum foil.

-

Incubation: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

-

Analysis: Compare the chromatograms of the light-exposed samples to the dark control to assess the extent of photodegradation.

Data Presentation: Stability

The following table provides a template for presenting data from a forced degradation study. Since no specific degradation data for this compound is available, this table is for illustrative purposes.

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants |

| 0.1 M HCl (60 °C) | 24 hours | (Experimental Value) | (Calculated) | (Experimental) |

| 0.1 M NaOH (60 °C) | 24 hours | (Experimental Value) | (Calculated) | (Experimental) |

| 3% H₂O₂ (RT) | 24 hours | (Experimental Value) | (Calculated) | (Experimental) |

| Thermal (80 °C, Solid) | 48 hours | (Experimental Value) | (Calculated) | (Experimental) |

| Photolytic (ICH Q1B) | 7 days | (Experimental Value) | (Calculated) | (Experimental) |

Visualization: Forced Degradation Study Workflow

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 3. who.int [who.int]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. acdlabs.com [acdlabs.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. pharmaguru.co [pharmaguru.co]

The Pivotal Role of the 1-(4-Chlorophenyl)piperazin-2-one Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(4-chlorophenyl)piperazin-2-one core is a significant heterocyclic scaffold that has garnered attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic potential of this privileged structural motif, with a particular focus on its application in the development of novel anticancer agents.

Introduction to the Piperazine-2-one Scaffold

The piperazine-2-one moiety, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, serves as a versatile template for the design of new therapeutic agents. The incorporation of a 4-chlorophenyl group at the N1 position introduces specific electronic and steric properties that can influence the compound's pharmacokinetic and pharmacodynamic profiles. This substitution can enhance binding affinity to biological targets and improve metabolic stability. The N4 position of the piperazin-2-one ring provides a convenient point for further chemical modification, allowing for the exploration of a wide range of derivatives with diverse biological activities. While extensive research has been conducted on the broader class of piperazine derivatives, this guide will focus on the specific attributes and applications of the this compound core.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the this compound scaffold can be achieved through a multi-step process. A representative synthetic scheme, based on the successful synthesis of the analogous 1-(3-chlorophenyl)piperazin-2-one, is outlined below. This is followed by a general procedure for the derivatization at the N4 position, a common strategy to build a library of analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

Theoretical Studies on the Conformation of 1-(4-Chlorophenyl)piperazin-2-one: A Methodological Guide

Introduction

Arylpiperazine moieties are prevalent scaffolds in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] The three-dimensional conformation of these molecules is a critical determinant of their biological activity, influencing how they interact with their target receptors. Understanding the preferred spatial arrangement of the piperazin-2-one ring and the orientation of the 4-chlorophenyl substituent is therefore essential for rational drug design and the development of structure-activity relationships (SAR).

This guide outlines a robust computational workflow for the comprehensive conformational analysis of 1-(4-Chlorophenyl)piperazin-2-one. The proposed methodologies are designed to identify low-energy conformers, quantify their relative stabilities, and provide insights into the geometric parameters that define the molecule's shape.

Proposed Computational Workflow

A thorough theoretical investigation into the conformation of this compound would typically involve a multi-step computational approach. The following workflow is proposed to systematically explore the potential energy surface of the molecule and identify all significant conformers.

Detailed Methodologies

1. Initial Structure Generation and Conformational Search:

-

Objective: To generate a diverse set of initial 3D conformations of this compound.

-

Protocol:

-

The 2D structure of the molecule is sketched using chemical drawing software.

-

This 2D structure is converted into an initial 3D model using software such as Open Babel or RDKit.

-

A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or UFF). This step explores the rotational freedom around single bonds to generate a large number of potential conformers.

-

The resulting conformers are then clustered based on their root-mean-square deviation (RMSD) to identify unique geometries.

-

2. Quantum Mechanical Refinement:

-

Objective: To obtain accurate geometries and relative energies of the unique conformers identified in the initial search.

-

Protocol:

-

The representative structure from each cluster is subjected to geometry optimization using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with the 6-31G* basis set.

-

Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide thermochemical data, such as zero-point vibrational energy and Gibbs free energy corrections.

-

To further refine the relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p).

-

3. Analysis of Results:

-

Objective: To analyze the final optimized structures and their relative energies to understand the conformational preferences of the molecule.

-

Protocol:

-

The relative Gibbs free energies of all stable conformers are calculated to determine their populations at a given temperature.

-

Key geometric parameters, such as the puckering of the piperazin-2-one ring and the dihedral angle between the phenyl and piperazinone rings, are measured for each low-energy conformer.

-

The low-energy conformers are visualized to qualitatively assess their shapes and potential for intermolecular interactions.

-

Expected Conformational Isomers and Hypothetical Data

The primary conformational flexibility in this compound arises from the puckering of the six-membered piperazin-2-one ring. The ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most common. The orientation of the 4-chlorophenyl group (axial vs. equatorial) relative to the piperazinone ring is also a key determinant of conformational stability.

Based on studies of related 1-aryl-2-substituted piperazines, it is hypothesized that conformers with the aryl group in an axial position may be preferred.[2] The following table presents hypothetical relative energies for the most likely low-energy conformers of this compound, which would be the target of the proposed computational study.

| Conformer ID | Ring Conformation | Phenyl Group Orientation | Relative Energy (kcal/mol) |

| Conf-1 | Chair | Axial | 0.00 |

| Conf-2 | Chair | Equatorial | 1.5 - 3.0 |

| Conf-3 | Twist-Boat | Axial | 3.5 - 5.0 |

| Conf-4 | Twist-Boat | Equatorial | 4.0 - 6.0 |

| Conf-5 | Boat | Axial | > 6.0 |

| Conf-6 | Boat | Equatorial | > 6.0 |

Note: The relative energy values in this table are hypothetical and intended for illustrative purposes. A rigorous computational study as outlined above is required to determine the actual energy landscape.

Conclusion

While specific experimental data for the conformation of this compound is currently lacking in the scientific literature, a robust and well-defined computational methodology can provide valuable insights into its three-dimensional structure. The proposed workflow, combining molecular mechanics and quantum mechanics, allows for a thorough exploration of the molecule's conformational space. The results of such a study would be instrumental for understanding its physicochemical properties and for guiding the design of new derivatives with potentially enhanced biological activity. This guide provides the necessary framework for researchers to undertake such a theoretical investigation.

References

Methodological & Application

Application Note: Synthesis of 1-(4-Chlorophenyl)piperazin-2-one via Palladium-Catalyzed Buchwald-Hartwig Amination

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1-(4-chlorophenyl)piperazin-2-one, a valuable intermediate in drug discovery and development. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig N-arylation of piperazin-2-one with 1-bromo-4-chlorobenzene. This method offers a robust and efficient route to the desired N-aryl piperazinone. The protocol includes reagent specifications, step-by-step experimental procedures, purification methods, and characterization guidelines.

Introduction

N-aryl piperazinones are significant structural motifs found in a variety of pharmacologically active compounds. Their synthesis is a key step in the development of new therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of a wide range of amines and amides with aryl halides under relatively mild conditions.[1] This protocol adapts a well-established palladium-catalyzed system for the specific N-arylation of the cyclic amide, piperazin-2-one. The chosen catalyst system, employing a palladium source with the Xantphos ligand, is known for its high efficiency in the amidation of aryl halides.[2][3]

Experimental Protocol

Materials and Equipment

Reagents:

-

Piperazin-2-one (C₄H₈N₂O)

-

1-Bromo-4-chlorobenzene (C₆H₄BrCl)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Caesium Carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Toluene

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Flash chromatography system

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Quantitative Data Summary

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |

| Piperazin-2-one | C₄H₈N₂O | 100.12 | 10.0 | 1.00 g | 1.0 |

| 1-Bromo-4-chlorobenzene | C₆H₄BrCl | 191.45 | 12.0 | 2.30 g | 1.2 |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.15 (0.3 mol% Pd) | 137 mg | 0.015 |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.36 (3.6 mol%) | 208 mg | 0.036 |

| Caesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 14.0 | 4.56 g | 1.4 |

| Anhydrous 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 50 mL | - |

Detailed Synthesis Procedure

Reaction Setup:

-

To an oven-dried Schlenk flask, add piperazin-2-one (1.00 g, 10.0 mmol), 1-bromo-4-chlorobenzene (2.30 g, 12.0 mmol), caesium carbonate (4.56 g, 14.0 mmol), Pd₂(dba)₃ (137 mg, 0.15 mmol), and Xantphos (208 mg, 0.36 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add 50 mL of anhydrous 1,4-dioxane to the flask.

Reaction Execution: 5. Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity. 6. Heat the mixture to 110 °C with vigorous stirring. 7. Maintain the reaction at this temperature for 18-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting piperazin-2-one spot is no longer visible.

Work-up and Purification: 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with 50 mL of ethyl acetate. 10. Filter the mixture through a pad of Celite to remove the base and palladium catalyst residues. Wash the pad with an additional 20 mL of ethyl acetate. 11. Combine the filtrates and transfer to a separatory funnel. 12. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 14. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to elute the product. 15. Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield this compound as a solid.

Characterization

-

Appearance: Expected to be a white to off-white solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR: Expected signals for the 4-chlorophenyl group (two doublets in the aromatic region, ~6.9-7.3 ppm) and the piperazin-2-one ring protons (multiple signals in the aliphatic region, ~3.0-4.0 ppm). For a similar structure, proton signals from a 4-chlorophenyl group appeared as two doublets at 6.92 and 7.21 ppm.[4]

-

¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Calculate the exact mass and confirm with high-resolution mass spectrometry (HRMS). Expected [M+H]⁺ for C₁₀H₁₁ClN₂O is 211.06.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Signaling Pathway (Conceptual)

Caption: Conceptual catalytic cycle for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one | MDPI [mdpi.com]

Application Notes and Protocols for the Analysis of 1-(4-Chlorophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Chlorophenyl)piperazin-2-one in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be a starting point for method development and validation in research and drug development settings.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plasma samples, offering a balance of sensitivity and accessibility. The protocol is adapted from established methods for the analysis of structurally related compounds, such as trazodone and its metabolites.[1][2][3]

Experimental Protocol

a) Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C8 SPE cartridge (50mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.[2][3]

-

Sample Loading: To 500 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample) and vortex. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering hydrophilic substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

b) Chromatographic Conditions

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2][3]

-

Mobile Phase: A mixture of aqueous phosphate buffer (pH 3.5) and acetonitrile (70:30, v/v).[2][3] The buffer can be prepared with potassium dihydrogen phosphate and the pH adjusted with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC-UV method.

| Parameter | Expected Value |

| Retention Time | ~ 5-7 min |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~ 5 ng/mL |

| Limit of Quantification (LOQ) | ~ 10 ng/mL |

| Recovery | > 90%[2] |

| Precision (%RSD) | < 10% |

| Accuracy (%Bias) | Within ±15% |

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high specificity and sensitivity for the analysis of this compound. Due to the polarity of the analyte, derivatization is employed to improve its volatility and chromatographic behavior. This protocol is based on methods used for the analysis of trazodone's metabolite, m-chlorophenylpiperazine (m-CPP).[4]

Experimental Protocol

a) Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

-

Extraction: To 500 µL of plasma, add an appropriate internal standard and 100 µL of 1M sodium hydroxide. Vortex briefly. Add 2 mL of a hexane/isoamyl alcohol mixture (98:2, v/v) and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.

-

Solvent Transfer: Transfer the organic layer to a new tube.

-

Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA). Cap the tube and heat at 70°C for 30 minutes.[4]

-

Final Preparation: After cooling, evaporate the excess reagent and solvent. Reconstitute the residue in 100 µL of ethyl acetate for injection.

b) GC-MS Conditions

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: 5% Phenyl/95% Methyl Silicone capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: To be determined from the mass spectrum of the derivatized analyte. Expected ions would correspond to the molecular ion and characteristic fragments of the HFBA derivative.

-

Quantitative Data Summary

The following table outlines the expected performance of the GC-MS method.

| Parameter | Expected Value |

| Retention Time | ~ 8-10 min |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~ 0.5 ng/mL |

| Limit of Quantification (LOQ) | ~ 1 ng/mL |

| Recovery | > 85% |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

Visualizations

HPLC Analytical Workflow

Caption: Workflow for HPLC-UV analysis of this compound.

GC-MS Analytical Workflow

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of Analytical Techniques

Caption: Selection of analytical technique based on application requirements.

References

- 1. High-performance liquid chromatographic determination of trazodone and 1-m-chlorophenylpiperazine with ultraviolet and electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 1-(4-Chlorophenyl)piperazine Derivatives in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-chlorophenyl)piperazine moiety is a significant pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. Its structural features allow for favorable interactions with various biological targets, leading to compounds with diverse pharmacological activities. While the direct use of 1-(4-chlorophenyl)piperazin-2-one as a drug intermediate is not extensively documented in publicly available literature, the closely related and widely used intermediate, 1-(4-chlorophenyl)piperazine, is a cornerstone in the synthesis of numerous marketed drugs and clinical candidates.

These application notes provide an overview of the synthetic utility of 1-(4-chlorophenyl)piperazine and its derivatives, with detailed protocols for the synthesis of key drug molecules and potential therapeutic agents. The information presented is intended to serve as a practical guide for researchers in the field of drug discovery and development.

Synthetic Applications and Drug Scaffolds

The 1-(4-chlorophenyl)piperazine core is found in drugs targeting the central nervous system (CNS), as well as in antihistaminic and anticancer agents. Its prevalence is due to the facile synthetic routes to introduce this moiety and its contribution to the desired pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Key Therapeutic Areas:

-